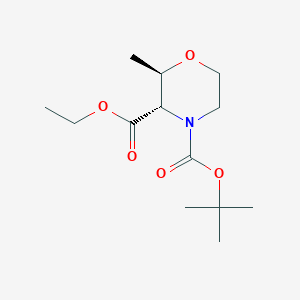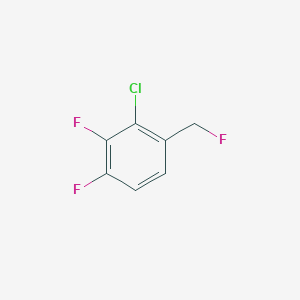
1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the fluorination of chlorobenzene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in the presence of a catalyst like palladium or copper to facilitate the substitution of hydrogen atoms with fluorine.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where chlorobenzene is treated with fluorinating agents in reactors designed to handle the exothermic nature of the reaction. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions: 1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydro derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures.
科学的研究の応用
1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and liquid crystals.
作用機序
The mechanism by which 1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function, making it a valuable tool in biochemical research.
類似化合物との比較
- 1-Chloro-2,3-difluorobenzene
- 1-Chloro-2,3,4-trifluorobenzene
- 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene
Uniqueness: 1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science.
特性
分子式 |
C7H4ClF3 |
|---|---|
分子量 |
180.55 g/mol |
IUPAC名 |
3-chloro-1,2-difluoro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-2H,3H2 |
InChIキー |
INEPFKVVKUTPTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CF)Cl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B14035346.png)
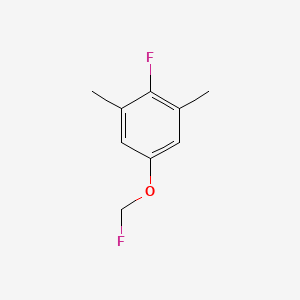
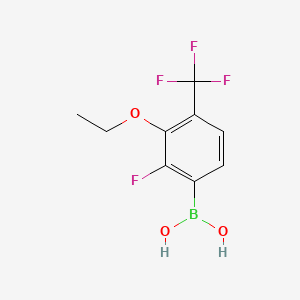
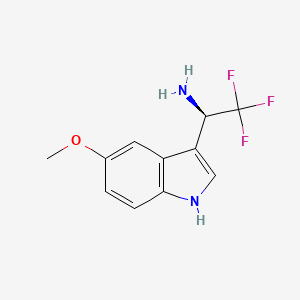
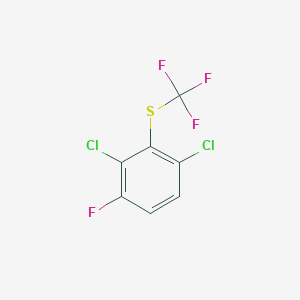
![3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B14035382.png)
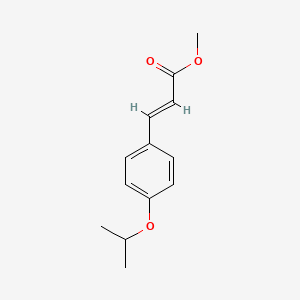
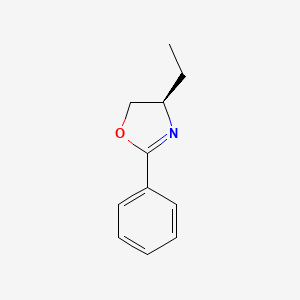
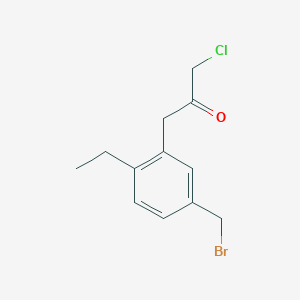
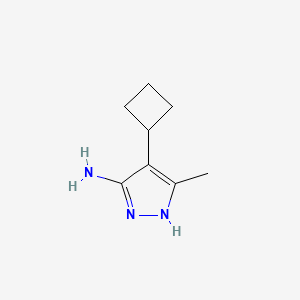
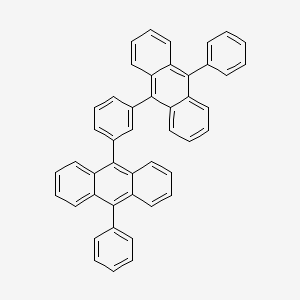

![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)
